molecular formula C14H12ClNO B082912 2'-Chloro-5'-methylbenzanilide CAS No. 10286-87-0

2'-Chloro-5'-methylbenzanilide

Cat. No.: B082912
CAS No.: 10286-87-0
M. Wt: 245.7 g/mol
InChI Key: GMBRRDISFVFICJ-UHFFFAOYSA-N
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Description

Overview of Benzanilide (B160483) Scaffold Significance in Contemporary Chemical Synthesis and Biological Sciences

The benzanilide scaffold is a cornerstone in both chemical synthesis and the biological sciences. Its structural simplicity, combined with high thermal stability and the capacity for functional group modifications, makes it a versatile building block. In medicinal chemistry, benzanilide derivatives are recognized as "privileged structures" due to their ability to interact with a broad spectrum of biological targets, exhibiting activities such as anticancer, antimicrobial, and antifungal properties. researchgate.net For example, certain benzanilide derivatives have been investigated as potent inhibitors of enzymes like histone deacetylase 8 (HDAC8), which is a target in cancer therapy. researchgate.netacs.org

The utility of the benzanilide framework extends to synthetic organic chemistry, where it serves as a model compound for studying amide reactions. smolecule.com It is also a valuable precursor for creating new compounds and derivatives with tailored functionalities. smolecule.com Furthermore, the strategic placement of substituents on the benzanilide core is crucial for directing chemical reactions, such as regioselective C-H hydroxylation or bromination, to produce diverse libraries of molecules for drug discovery and agrochemical research. rsc.orgrsc.orgmdpi.com

Importance of Specific Substituent Patterns: Focus on Halogenated and Methylated Benzanilides in Academic Research

The specific pattern of substituents on the benzanilide scaffold dramatically influences the molecule's conformation, electronic properties, and ultimately, its biological activity. Halogenated and methylated benzanilides are of particular interest in academic research for these reasons.

Halogenated Benzanilides: The introduction of halogen atoms (F, Cl, Br, I) onto the benzanilide rings has profound effects on the molecule's properties. Halogens are strongly electron-withdrawing and can participate in halogen bonding, a type of non-covalent interaction that can influence molecular packing in the solid state. researchgate.netfigshare.com The nature of these interactions varies with the halogen; for instance, organic fluorine often prefers Type I contacts, while chlorine, bromine, and iodine favor Type II contacts. researchgate.netacs.org In crystal engineering, these interactions are key structure-directing elements. researchgate.net The position of the halogen is also critical; for example, an ortho-substituted chlorine group can introduce significant steric hindrance, affecting reaction selectivity. rsc.org

Methylated Benzanilides: Methylation, particularly at the amide nitrogen (N-methylation) or on the aromatic rings, significantly impacts the molecule's stereochemistry. elsevierpure.com While secondary benzanilides (with an N-H bond) typically adopt a trans-amide conformation, N-methylated benzanilides often prefer a cis-amide (E) conformation in both crystal and solution states. elsevierpure.comresearchgate.net This conformational preference is a critical factor that can be exploited in synthesis, for instance, by promoting intramolecular reactions that would otherwise be unfavorable. bris.ac.uknih.gov The introduction of ortho-methyl groups can further influence the dihedral angles between the aromatic rings and the amide plane, fine-tuning the molecule's three-dimensional shape. elsevierpure.com This control over conformation is crucial for designing molecules with specific biological activities, as the shape of the molecule often dictates its ability to bind to a biological target. researchgate.net

Research Trajectory and Emerging Interests in 2'-Chloro-5'-methylbenzanilide and Related Analogues

This compound is an aryl amide compound that combines the features of both halogenation and methylation. scbt.com Its specific substitution pattern—a chlorine atom at the 2'-position and a methyl group at the 5'-position of the aniline (B41778) ring—makes it a subject of interest for researchers exploring structure-activity relationships.

Detailed chemical and physical properties for this compound are compiled from various sources.

PropertyValueSource
CAS Number10286-87-0 scbt.comchemnet.com
Molecular FormulaC₁₄H₁₂ClNO scbt.comchemnet.com
Molecular Weight245.70 g/mol scbt.com
IUPAC NameN-(2-chloro-5-methylphenyl)benzamide
AppearanceSolid
Melting Point121-123°C chemnet.com
Boiling Point291°C at 760 mmHg chemnet.com
Density1.25 g/cm³ chemnet.com

Research involving this compound and its analogues is primarily focused on its role as a synthetic intermediate and a scaffold for new chemical entities. For instance, the related compound N-(4-amino-2-chloro-5-methylphenyl)benzamide is used as a dye. lookchem.com The core structure of this compound provides a foundation for creating more complex molecules. The strategic placement of the chloro and methyl groups can be used to direct further chemical modifications, allowing for the synthesis of a library of compounds for screening for biological activity in areas such as agriculture and pharmaceuticals. The study of such analogues helps in understanding how subtle changes in chemical structure can lead to significant differences in function, a key principle in modern drug and materials discovery.

A-Detailed Examination of Synthetic Routes for this compound

The synthesis of this compound, a substituted aromatic amide, involves intricate chemical strategies. This article explores the primary methodologies for constructing its core benzanilide structure and for introducing specific functional groups onto its aromatic rings. The focus is on amide bond formation and regioselective halogenation techniques that are crucial for the synthesis of this compound and its analogues.

Properties

IUPAC Name

N-(2-chloro-5-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-10-7-8-12(15)13(9-10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBRRDISFVFICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10286-87-0
Record name 2'-Chloro-5'-methylbenzanilide
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Structural Analysis and Conformational Studies

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental tools for the unambiguous identification and structural characterization of 2'-Chloro-5'-methylbenzanilide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of benzanilide (B160483) derivatives. By mapping the chemical environment of NMR-active nuclei, it allows for the complete assignment of the molecule's carbon-hydrogen framework and differentiation between potential isomers.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amide proton (N-H), and the methyl group protons. Aromatic protons typically resonate in the range of 6.0-9.0 ppm. The amide proton often appears as a broad singlet, its chemical shift being sensitive to solvent and temperature. The methyl group would present as a sharp singlet around 2.0-2.5 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide group is particularly characteristic, appearing significantly downfield (typically 160-180 ppm). Aromatic carbons resonate in the 110-150 ppm range, while the methyl carbon signal appears upfield.

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
Amide (N-H)8.0 - 10.5N/ABroad singlet, position is solvent and concentration dependent.
Benzoyl-ring (C₆H₅)7.2 - 8.0125 - 140Complex multiplet patterns.
Anilide-ring (C₆H₃)6.9 - 7.5120 - 145Signals influenced by chloro and methyl substituents.
Methyl (CH₃)2.0 - 2.515 - 25Sharp singlet.
Carbonyl (C=O)N/A160 - 175Characteristic downfield signal.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₁₄H₁₂ClNO). This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.comnih.gov

The analysis provides a highly accurate mass for the molecular ion, and common adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻ can also be observed. uni.lu Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, identifiable pieces. For benzanilides, common fragmentation pathways include cleavage of the amide bond.

Interactive Table: Predicted HRMS Data for this compound Adducts uni.lu
Adduct Predicted m/z
[M+H]⁺246.06803
[M+Na]⁺268.04997
[M+K]⁺284.02391
[M-H]⁻244.05347

Data calculated using CCSbase. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of the amide linkage and aromatic rings.

Key vibrational modes include the N-H stretch of the secondary amide, the C=O stretch (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band). The presence of aromatic rings is confirmed by C-H stretching and C=C ring stretching vibrations.

Interactive Table: Characteristic IR Absorption Bands for this compound
Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amide (N-H)Stretch3200 - 3400
Aromatic (C-H)Stretch3000 - 3100
Carbonyl (C=O)Stretch (Amide I)1640 - 1680
Amide (N-H)Bend (Amide II)1520 - 1570
Aromatic (C=C)Ring Stretch1450 - 1600
C-ClStretch600 - 800

Conformational Analysis of Benzanilide Systems

Due to the partial double-bond character of the amide C-N bond, benzanilides can exist as two primary planar conformers: the E-conformer (trans) and the Z-conformer (cis). The interconversion between these forms is often slow on the NMR timescale at room temperature, allowing for the observation of separate signals for each conformer.

Temperature-dependent NMR spectroscopy is a key experimental technique used to study these conformational preferences. nih.gov By acquiring NMR spectra at various temperatures, the coalescence of signals corresponding to the two conformers can be observed. This data allows for the calculation of the thermodynamic parameters of the equilibrium and the activation energy (rotational barrier) for the interconversion process. In many substituted benzanilides, the E conformer is sterically preferred and thus more populated.

The conformational equilibrium and the energy barrier to rotation in benzanilide systems are highly sensitive to the nature and position of substituents on the aromatic rings. nih.govplu.mx Substituents exert influence through a combination of steric and electronic effects.

In this compound, the ortho-chloro substituent on the anilide ring is expected to have a significant steric impact. This steric hindrance can destabilize the ground state of one conformer relative to the other, thereby influencing the E/Z ratio. acs.org Furthermore, the electronic properties of the substituents can alter the degree of π-conjugation across the amide bond. Electron-withdrawing groups can affect the rotational barrier around the C-N bond. acs.orgnih.gov Studies on related systems have shown that the conformational ratio can be linearly correlated with the Hammett's σp value of the substituent on the anilide ring, quantifying the electronic influence on the conformational preference. acs.orgnih.gov The interplay of these steric and electronic factors defines the unique conformational landscape and rotational dynamics of this compound.

Role of Amide Coplanarity in Molecular Conformations

The spatial arrangement of the benzanilide scaffold is significantly influenced by the planarity of the central amide (-CO-NH-) bridge. This planarity is a direct consequence of the resonance delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond. This resonance effect favors a planar conformation of the amide group, as it maximizes the orbital overlap. However, in substituted benzanilides such as this compound, steric and electronic interactions introduced by the substituents can lead to significant deviations from this ideal coplanarity.

The conformation of the molecule is largely defined by the torsion angles between the amide plane and the two aromatic rings. For this compound, these are the dihedral angle between the benzoyl ring and the amide plane, and the dihedral angle between the 2-chloro-5-methylphenyl ring and the amide plane.

Detailed crystallographic data for this compound is not publicly available. However, analysis of closely related structures provides insight into the likely conformational preferences. For instance, in N-(2-hydroxy-5-methylphenyl)benzamide, the central amide moiety is nearly planar, and it forms dihedral angles of 5.63° and 10.20° with the phenyl and the hydroxyphenyl rings, respectively nih.govresearchgate.net. Another related compound, N-(2-Chloro-5-methylphenyl)succinamic acid, exhibits a dihedral angle of 47.8° between the benzene (B151609) ring and the amide group nih.gov. This significant twist is indicative of the steric hindrance imposed by the ortho-chloro substituent.

The presence of the ortho-chloro substituent on the aniline (B41778) ring in this compound is expected to play a crucial role in its conformation. Steric repulsion between the chlorine atom and the carbonyl oxygen of the amide bridge can force the 2-chloro-5-methylphenyl ring to rotate out of the amide plane. This rotation would reduce steric strain but would also decrease the resonance stabilization of the amide bond. The final conformation is a balance between these opposing forces.

In similar ortho-substituted systems, it has been observed that the amide group itself can be twisted out of the planes of the attached aromatic rings. For example, in 2-chloro-N-(2-methylphenyl)benzamide, the central amide group is twisted by 58.77° and 56.30° out of the planes of the 2-chlorophenyl and 2-methylphenyl rings, respectively researchgate.net. This demonstrates that significant non-planarity can be induced by ortho-substituents.

Intramolecular hydrogen bonding can also be a determining factor in the conformation of benzanilides. In molecules with appropriate substituents, an intramolecular hydrogen bond can form between the N-H of the amide and a substituent on one of the rings, which can lock the molecule into a more planar conformation. While this compound lacks a classic hydrogen bond donor or acceptor substituent in a position to form a strong intramolecular hydrogen bond, weak C-H···O interactions may still influence the conformational landscape.

Table of Dihedral Angles in Related Benzanilide Derivatives

CompoundDihedral Angle between Phenyl Ring 1 and Amide Plane (°)Dihedral Angle between Phenyl Ring 2 and Amide Plane (°)Reference
N-(2-hydroxy-5-methylphenyl)benzamide5.6310.20 nih.govresearchgate.net
N-(2-Chloro-5-methylphenyl)succinamic acid47.8Not Applicable nih.gov
2-Chloro-N-(2-methylphenyl)benzamide58.7756.30 researchgate.net

Note: The data presented is for structurally related compounds and is used to infer the potential conformational characteristics of this compound.

Reaction Mechanism Elucidation

Mechanistic Pathways of Halogenation Reactions in Benzanilide (B160483) Synthesis

The synthesis of 2'-Chloro-5'-methylbenzanilide involves the formation of an amide bond between benzoyl chloride and 2-chloro-5-methylaniline (B1583412). The critical halogenation step occurs on the aniline (B41778) precursor. The mechanism for the introduction of the chlorine atom onto the aniline ring is typically an electrophilic aromatic substitution.

The starting material for the aniline portion is often 3-methylaniline (m-toluidine). The amino group (-NH₂) is a powerful activating group and directs electrophiles to the ortho and para positions. The methyl group (-CH₃) is also activating and has a similar directing effect. In the chlorination of 3-methylaniline, the chlorine atom is directed to the C2, C4, and C6 positions. The formation of the desired 2-chloro-5-methylaniline is favored due to the combined directing effects and steric considerations.

The reaction mechanism proceeds via the formation of a resonance-stabilized intermediate known as a Wheland complex or sigma (σ) complex. researchgate.net Density Functional Theory (DFT) studies on aniline chlorination confirm that the orientation of the substitution is governed by the relative stability of this intermediate. researchgate.net Various chlorinating agents can be employed, including N-chlorosuccinimide (NCS) or copper(II) chloride (CuCl₂), which can provide high regioselectivity under specific conditions. beilstein-journals.orgresearchgate.net

Key Steps in Electrophilic Chlorination of 3-Methylaniline:

Generation of Electrophile: The chlorinating agent generates an electrophilic chlorine species (Cl⁺ or a polarized equivalent).

Nucleophilic Attack: The π-electrons of the activated aniline ring attack the electrophile.

Formation of Wheland Intermediate: A carbocation intermediate (σ-complex) is formed, with the positive charge delocalized across the ring.

Deprotonation: A base removes a proton from the carbon atom bearing the chlorine, restoring aromaticity and yielding the 2-chloro-5-methylaniline product.

Investigation of Radical Intermediates in Benzanilide Transformations

While many reactions involving benzanilides proceed through ionic mechanisms, certain transformations can involve radical intermediates. These are typically high-energy, reactive species with an unpaired electron.

One significant transformation where radical intermediates are key is in intramolecular cyclization reactions. For instance, a suitably substituted benzanilide can be prompted to cyclize via a radical pathway. This is often achieved by generating an aryl radical from an aryl halide precursor (e.g., an ortho-bromophenyl substituted benzanilide) using a radical initiator system like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) and azobisisobutyronitrile (AIBN). beilstein-journals.org

Proposed Radical Cyclization Mechanism:

Initiation: The initiator (AIBN) decomposes upon heating to generate radicals.

Radical Generation: The initiator radical abstracts a hydrogen atom from (TMS)₃SiH to form a silyl (B83357) radical.

Aryl Radical Formation: The silyl radical reacts with the ortho-bromo-substituted benzanilide to cleave the C-Br bond, forming an aryl radical.

Intramolecular Cyclization: The newly formed aryl radical attacks another aromatic ring or a side chain within the same molecule in an intramolecular fashion.

Propagation/Termination: The resulting cyclized radical can then propagate the chain or be terminated.

Such radical-mediated processes are powerful tools for constructing complex polycyclic systems from benzanilide scaffolds. beilstein-journals.org

Catalytic Mechanisms in Transition Metal-Mediated C-H Functionalization (e.g., Ru(II), Pd(II) Catalysis)

Benzanilides are ideal substrates for directed C-H functionalization, a modern synthetic strategy that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. The amide linkage in the benzanilide structure serves as an effective directing group, coordinating to a metal catalyst and positioning it for selective activation of a nearby C-H bond, typically at the ortho position.

Palladium(II)-Catalyzed Mechanism: Palladium catalysis is widely used for the C-H functionalization of benzanilides. The mechanism generally proceeds through a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle. nih.govsnnu.edu.cn

Coordination: The amide oxygen of the benzanilide coordinates to the Pd(II) catalyst.

C-H Activation: This is the key step where the catalyst cleaves an ortho C-H bond on one of the aryl rings. This often occurs via a concerted metalation-deprotonation (CMD) pathway, forming a five-membered palladacycle intermediate. snnu.edu.cn

Oxidative Addition/Insertion: The palladacycle reacts with a coupling partner (e.g., an aryl halide or an alkene). In a Pd(II)/Pd(0) cycle, this may involve reductive elimination. In a Pd(II)/Pd(IV) cycle, the palladacycle is first oxidized to a Pd(IV) species. nih.gov

Reductive Elimination: The final C-C or C-heteroatom bond is formed as the product is released from the metal center.

Catalyst Regeneration: The active Pd(II) catalyst is regenerated, completing the cycle.

Ruthenium(II)-Catalyzed Mechanism: Ruthenium(II) complexes are also highly effective and often operate via a deprotonation pathway, frequently assisted by a carboxylate ligand. mdpi.comscispace.com

Ligand Exchange: The benzanilide substrate coordinates to the Ru(II) center.

C-H Cleavage: A carboxylate ligand (often acetate) assists in the deprotonation of an ortho C-H bond, leading to the formation of a six-membered cyclometalated ruthenium intermediate.

Insertion/Coupling: The coupling partner (e.g., an alkene or alkyne) inserts into the Ru-C bond.

Reductive Elimination & Regeneration: The product is released, and the active Ru(II) catalyst is regenerated, often with the help of a stoichiometric oxidant like copper(II) acetate. nih.gov

Table 1: Comparison of Pd(II) and Ru(II) Catalyzed C-H Functionalization of Benzanilides

FeaturePalladium(II) CatalysisRuthenium(II) Catalysis
Typical IntermediateFive-membered palladacycleSix-membered ruthenacycle
C-H Activation PathwayConcerted Metalation-Deprotonation (CMD)Carboxylate-assisted deprotonation
Common Catalytic CyclePd(II)/Pd(0) or Pd(II)/Pd(IV)Ru(II) with oxidant
Regioselectivity DriverElectronic FactorsSteric Factors

Computational and Experimental Insights into Regioselectivity Control by Steric and Electronic Factors

A significant challenge in the C-H functionalization of unsymmetrical benzanilides like this compound is controlling which of the two aryl rings reacts (regioselectivity). Experimental and computational studies have shown that the choice of metal catalyst can dramatically influence the outcome. nih.govrsc.org

In a landmark study on N-alkyl-benzanilides, it was demonstrated that Pd(II) and Ru(II) catalysts exhibit opposite regioselectivity. nih.govrsc.org

Palladium(II) Catalysis: Functionalization (e.g., hydroxylation) occurs selectively on the aniline-derived ring. Computational analysis reveals that this selectivity is governed by electronic factors . The C-H activation step is electrophilic in nature, meaning the catalyst preferentially activates the C-H bond on the more electron-rich aromatic ring, which is typically the aniline ring. nih.gov

Ruthenium(II) Catalysis: In contrast, the Ru(II) catalyst directs functionalization to the benzoyl-derived ring. DFT calculations indicate that this outcome is controlled by steric factors . The catalyst and substrate adopt a transition state geometry that minimizes steric repulsion, which favors the activation of the C-H bond on the less sterically encumbered benzoyl ring. nih.govrsc.org

These findings highlight how a deep mechanistic understanding, combining experimental results with computational modeling, allows for the rational control of reaction selectivity. The steric and electronic properties of the specific substrate, this compound, would similarly dictate the outcome of such transformations.

Intramolecular Reaction Processes in Amide Formation and Cyclization

Amide Formation: The primary intramolecular process is the formation of the amide bond itself to create the benzanilide structure. This is typically accomplished through the Schotten-Baumann reaction , where an amine (2-chloro-5-methylaniline) reacts with an acyl chloride (benzoyl chloride) under basic aqueous conditions. slideshare.netbyjus.combrainly.in

The mechanism involves the nucleophilic acyl substitution:

The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzoyl chloride.

A tetrahedral intermediate is formed.

The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

A base, such as sodium hydroxide (B78521), neutralizes the hydrochloric acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion. byjus.comtestbook.comvedantu.com

Intramolecular Cyclization: Once formed, the benzanilide scaffold can undergo further intramolecular reactions to build more complex heterocyclic systems. These cyclizations can be triggered by various means, including acid catalysis or transition metal catalysis. rsc.orgresearchgate.netrsc.org For example, a C-H activation event at an ortho position can be followed by an intramolecular reaction with another part of the molecule. A diversity-oriented synthesis study demonstrated that an ortho-hydroxylated benzanilide precursor could undergo an intramolecular dehydration reaction to readily form a 2-phenylbenzoxazole (B188899) derivative. nih.gov This illustrates how sequential C-H functionalization and intramolecular cyclization can rapidly build molecular complexity from a simple benzanilide core.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Identification and Definition of Pharmacophores in Benzanilide (B160483) Derivatives

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For benzanilide derivatives, various pharmacophore models have been developed to understand their interaction with specific biological targets.

For instance, in a study of 2-benzanilide derivatives as inhibitors of Isocitrate Lyase (ICL), an important target in Mycobacterium tuberculosis, a pharmacophore model was generated. longdom.org The best model identified consisted of four key features: two hydrogen bond donor sites, one aromatic feature, and one aliphatic site. longdom.org In other related structures, such as sulphonamide-bearing molecules, the sulphonamide moiety (–SO2NH2) itself is considered an effective pharmacophore, contributing to diverse biological activities including antibacterial, antidiabetic, and anticancer properties. nih.gov Similarly, studies on benzylidene derivatives have identified specific antifungal pharmacophore sites characterized by the spatial arrangement of oxygen atoms. semanticscholar.org Ligand-based pharmacophore models have also proven successful in the discovery of potent inhibitors for targets like eosinophil peroxidase (EPO), leading to the identification of new therapeutic candidates against eosinophilic disorders. nih.gov

Systematic Evaluation of Substituent Effects on Biological Activity Profiles

The biological activity of benzanilide derivatives can be finely tuned by altering the substituents on their aromatic rings. The nature and position of these groups significantly affect the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets.

Halogenation is a common strategy in drug design to enhance membrane binding and permeation. nih.gov The introduction of halogen atoms like chlorine, bromine, or fluorine onto the benzanilide scaffold has a profound impact on biological activity, with the specific position of the halogen being critical.

Research has shown that the location of a bromo group on the benzanilide structure can produce distinctly different biological activities. mdpi.comnih.gov For example, when the bromo group is in the ortho position of the aniline (B41778) ring, the compounds tend to exhibit anti-hypertensive or anti-cancer properties. mdpi.comnih.gov Conversely, placing the bromo group in the para position often leads to anti-depressant or anti-microbial agents. mdpi.comnih.gov This regioselectivity highlights the importance of steric hindrance and electronic effects imparted by the halogen's position. mdpi.com

The nature of the halogen also plays a role. Replacing a hydrogen atom with chlorine can increase a molecule's permeability coefficient by a factor of approximately two, while a trifluoromethyl group can increase it by a factor of nine. nih.gov Furthermore, different halogens engage in distinct intermolecular interactions; fluorine prefers Type I halogen-halogen contacts, whereas chlorine, bromine, and iodine favor Type II contacts, influencing crystal packing and conformation. acs.org Studies on antimycobacterial properties of benzanilides found that derivatives with a 5-chloro substituent combined with a 4'- or 5'-chloro/bromo substitution showed the most potent activity. researchgate.net

Table 1: Effect of Bromine Position on Benzanilide Biological Activity

Position of Bromo Group Associated Biological Activity
ortho Anti-hypertensive, Anti-cancer mdpi.comnih.gov

Alkyl groups, particularly methyl groups, influence the conformation and steric properties of benzanilide derivatives. The introduction of a methyl group at the amide nitrogen (N-methylation) or on the aromatic rings can significantly alter the molecule's shape and biological function.

Studies on N-methylbenzanilides have shown that the steric bulk of the N-methyl group can control the regioselectivity of certain chemical reactions. nih.gov This steric repulsion can be a dominant factor over electronic effects in guiding chemical transformations. nih.gov From a conformational standpoint, the introduction of methyl groups ortho to the amide bond can affect the rotational stability around the N-aryl bond and the preferred amide conformation (cis vs. trans). nih.gov For N-methylbenzanilides, an ortho-methyl group tends to destabilize the cis-amide conformation, leading to an increased proportion of the trans form in solution. nih.gov In specific QSAR studies, the presence of an electron-donating methyl group on the phenyl ring was found to be highly favorable for the inhibitory activity of certain benzamide (B126) derivatives against enzymes like α-glucosidase. nih.gov

The three-dimensional shape (conformation) of a molecule is crucial for its ability to bind to a biological receptor. For benzanilides, the relative orientation of the two aromatic rings and the planarity of the central amide bond are key determinants of biological activity.

Benzanilides generally exist in a trans-amide conformation, both in crystal structures and in solution. nih.gov However, substitution can alter this preference. N-methylbenzanilides, for instance, predominantly adopt a cis-amide form. nih.gov The introduction of bulky groups can create a significant rotational barrier, and in some cases, the stable amide conformation can be switched by external stimuli, such as a change in pH. acs.orgnih.gov This conformational flexibility is critical for receptor interaction.

A compelling example is seen in androgen receptor (AR) antagonists like enzalutamide, which contains an N-methylbenzamide moiety. The conformation of this "tail" group within the receptor's ligand-binding pocket is critical. Different binding poses can either stabilize the receptor in an active (agonist) state or disrupt a key structural element (helix H12), leading to an inactive (antagonist) state. escholarship.org The ability of the ligand to adopt a specific conformation is therefore directly correlated with its therapeutic effect.

Application of Ligand-Based and Receptor-Based SAR Methodologies

The development of new benzanilide derivatives often employs computer-aided drug design (CADD) methodologies, which can be broadly categorized as ligand-based or structure-based. beilstein-journals.org

Ligand-based design is used when the three-dimensional structure of the biological target is unknown. beilstein-journals.org This approach relies on the knowledge of other molecules that bind to the target. By analyzing a set of known active compounds, a pharmacophore model can be constructed, which is then used to screen large databases for new potential drugs. nih.govbeilstein-journals.org This methodology has been successfully used to design novel antimicrobial agents by modifying existing scaffolds to better fit the proposed pharmacophoric features. nih.gov

Receptor-based design (or structure-based design) is employed when the 3D structure of the target protein is available. beilstein-journals.org This allows for the use of tools like molecular docking, where potential drug molecules are computationally placed into the receptor's binding site to predict their binding affinity and orientation. semanticscholar.org An innovative approach involves templated synthesis, where a biological target, such as a protein or nucleic acid, is used to template the formation of its own inhibitor from smaller reactive fragments, a concept that has been explored for benzanilide synthesis. nih.gov

Advanced Computational Methods in QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov These models allow for the prediction of the activity of new, unsynthesized compounds.

Advanced computational methods are central to modern QSAR. Three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently used. semanticscholar.org These methods analyze the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a set of aligned molecules to correlate these properties with their biological activity. longdom.org For example, a 3D-QSAR model for benzimidazole (B57391) derivatives acting as 5-HT4 receptor antagonists showed high predictive ability, with steric and electrostatic fields being the most relevant descriptors. acs.org

Other computational approaches include the use of Artificial Neural Networks (ANN), which can model complex, non-linear relationships between molecular descriptors and activity. The robustness and predictive power of any QSAR model are validated using rigorous statistical methods, including internal cross-validation (q²) and external validation on a set of test compounds (r²pred). longdom.orgnih.gov

Table 2: Examples of QSAR Models for Benzanilide and Related Derivatives

Model Type Target/Compound Class Statistical Parameters Reference
3D-QSAR (CoMFA) Isocitrate Lyase Inhibitors q² = 0.642, r²pred = 0.615 longdom.org
3D-QSAR (CoMSIA) Isocitrate Lyase Inhibitors q² = 0.660, r²pred = 0.601 longdom.org
3D-QSAR (CoMFA) 5-HT4 Receptor Antagonists q² = 0.789, r² = 0.997 acs.org
2D-QSAR (GFA-ANN) Influenza A Virus Inhibitors q² = 0.8884, r²train = 0.8980 semanticscholar.org

Multiple Linear Regression (MLR) and Multiple Non-Linear Regression (MNLR) for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of compounds with their biological activities. Among the various statistical methods used to develop these models, Multiple Linear Regression (MLR) is a fundamental and widely used technique. MLR establishes a linear relationship between a dependent variable (biological activity) and two or more independent variables (molecular descriptors). While MLR is valued for its simplicity and interpretability, its application is limited to datasets where the relationship between structure and activity is predominantly linear.

For more complex relationships where linearity cannot be assumed, Multiple Non-Linear Regression (MNLR) models offer a more flexible approach. MNLR can capture intricate patterns and curvatures in the data that MLR models might miss, potentially leading to more accurate predictions of biological activity for compounds like 2'-Chloro-5'-methylbenzanilide and its derivatives.

Table 1: Comparison of MLR and MNLR in QSAR Studies

FeatureMultiple Linear Regression (MLR)Multiple Non-Linear Regression (MNLR)
Relationship Type LinearLinear and Non-Linear
Model Complexity Simple, easy to interpretMore complex, can be harder to interpret
Applicability Best for datasets with linear correlationsSuitable for complex, non-linear data
Predictive Power Can be limited for complex biological systemsOften provides higher predictive accuracy for diverse datasets

Detailed research findings from specific studies on this compound using these methods would typically involve the generation of regression equations where various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are correlated with a specific biological endpoint. The statistical quality of these models is assessed using parameters like the correlation coefficient (R²), cross-validated R² (Q²), and the standard error of estimation.

Utilization of Artificial Neural Networks (ANN) in Structure-Activity Correlation

Artificial Neural Networks (ANNs) represent a sophisticated computational tool within the realm of QSAR that can model highly complex and non-linear relationships between chemical structure and biological activity. ANNs are inspired by the structure and function of biological neural networks and are capable of learning from data to recognize patterns and make predictions.

In the context of this compound, an ANN model would be trained on a dataset of its analogs with known biological activities and a set of calculated molecular descriptors. The network architecture, including the number of layers and neurons, is optimized to achieve the best predictive performance. The advantage of ANNs lies in their ability to handle large and complex datasets and to capture non-linearities that may be missed by traditional regression methods.

Table 2: Key Aspects of ANN in QSAR Modeling

AspectDescription
Input Layer Consists of neurons representing the molecular descriptors for each compound.
Hidden Layers One or more layers of neurons that process the input data through weighted connections.
Output Layer Produces the predicted biological activity for the input compound.
Training Process The network "learns" by adjusting the weights of the connections to minimize the difference between predicted and actual activities.
Validation The model's predictive ability is assessed using an independent test set of compounds not used in the training process.

The application of ANNs to the structure-activity correlation of benzanilide derivatives can lead to robust and highly predictive QSAR models, aiding in the virtual screening of large chemical libraries and the rational design of novel compounds with desired biological profiles.

Structure-Activity Relationship Studies for Specific Biological Target Interactions

The biological activity of this compound is intrinsically linked to its interaction with specific biological targets, such as enzymes or receptors. SAR studies in this context focus on identifying the key structural features of the molecule that govern these interactions and contribute to its therapeutic or biological effect.

For instance, modifications to the chloro and methyl substituents on the aniline ring, as well as alterations to the benzoyl portion of the molecule, can significantly impact binding affinity and efficacy. SAR studies systematically explore these modifications to build a comprehensive understanding of the molecular requirements for optimal target engagement.

Key areas of investigation in SAR studies for specific biological target interactions include:

Identification of the Pharmacophore: Determining the essential functional groups and their spatial arrangement required for biological activity.

Role of Substituents: Analyzing how different substituents at various positions on the benzanilide scaffold affect target binding. For example, the electronic and steric properties of the 2'-chloro and 5'-methyl groups are critical.

Conformational Analysis: Studying the preferred three-dimensional conformation of the molecule when it binds to the target, as this can influence the strength of the interaction.

These studies often employ a combination of chemical synthesis, biological testing, and computational modeling, such as molecular docking, to visualize and analyze the interactions between the ligand (this compound analogs) and the biological target at the atomic level. The insights gained from these SAR studies are invaluable for the lead optimization phase of drug discovery, guiding the design of more potent and selective molecules.

Mechanistic Studies of Biological Interactions Non Clinical Research

Investigation of Enzymatic Inhibition Mechanisms by Benzanilide (B160483) Derivatives

Benzanilide derivatives have been identified as potent inhibitors of specific enzymatic pathways, drawing considerable interest in non-clinical research. Their mechanism of action often involves targeting essential metabolic complexes.

Targeting Mitochondrial Complex II (Succinate-Ubiquinone Oxidoreductase) by Benzanilide Inhibitors

A primary target for many benzanilide derivatives is Mitochondrial Complex II, also known as succinate-ubiquinone oxidoreductase (SQR) or succinate (B1194679) dehydrogenase (SDH). endsdhi.com This enzyme complex is a crucial component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. endsdhi.comnih.gov By inhibiting Complex II, these compounds disrupt cellular respiration and energy production.

The inhibitory activity of substituted benzanilides has been demonstrated in mitochondria isolated from various organisms. plu.mx Studies have shown that benzanilides appear to inhibit Complex II at the same site as other carboxanilides, such as carboxin. plu.mx The chemical structure of the benzanilide derivative significantly influences its inhibitory potency. For instance, while the parent compound benzanilide is inactive, substitutions at the 2-position of the benzene (B151609) ring with groups like methyl, ethyl, or iodo can produce active inhibitors. plu.mx The size and bulk of the substituent ortho to the carboxanilido group are more critical for activity than its electronic properties (electron-donating or withdrawing). plu.mx

Further modifications, such as adding certain alkoxy groups at the 3'-position of 2-methylbenzanilide, can increase the inhibitory effect by over 100-fold. plu.mx Research on a series of 3'-alkoxy substituted 2-methylbenzanilides indicated that the maximum potency was achieved with a carbon chain length of five atoms. plu.mx

The inhibition of the succinate-ubiquinone reductase (SQR) activity of Complex II is often much greater than the inhibition of the succinate dehydrogenase (SDH) activity. nih.gov This indicates that these inhibitors primarily interfere with the transfer of electrons to ubiquinone, a key step in the electron transport chain. nih.govnih.gov

Crystallographic and Biochemical Characterization of Inhibitor Binding Sites

The binding site for these inhibitors, known as the quinone-binding site or Q-site, is located at the interface between the iron-sulfur subunit (SdhB) and the two transmembrane anchor subunits (SdhC and SdhD). nih.govresearchgate.net X-ray crystallography studies have been instrumental in elucidating the precise interactions between inhibitors and the enzyme complex. nih.gov

Crystallographic investigations of Complex II with various inhibitors bound have revealed common structural features of the binding pocket. nih.gov Benzanilide-like inhibitors, such as flutolanil, bind within this site. nih.gov Structure-activity relationship studies have confirmed that an ortho-substituent on the benzoate (B1203000) moiety of the benzanilide structure is a requirement for significant inhibition. nih.gov These inhibitors are thought to block the reduction of ubiquinone by the enzyme. researchgate.net The binding of these inhibitors can be competitive with respect to the ubiquinone substrate. researchgate.net

Biochemical assays are used to quantify the inhibitory effect. The succinate-ubiquinone reductase (SQR) activity is typically measured by monitoring the electron transfer from succinate to an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP), mediated by decylubiquinone. nih.gov In contrast, the succinate dehydrogenase (SDH) activity is measured by observing electron transfer to water-soluble dyes such as phenazine (B1670421) methosulfate (PMS) and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). nih.gov

Interactive Table: Inhibition of Complex II Activities by Different Inhibitors This table illustrates the differential inhibition of SQR and SDH activities by various compounds.

Inhibitor Target Site % SQR Inhibition % SDH Inhibition
TTFA Ubiquinone-binding site 89% 36%
Malonate Succinate-binding site 84% 65%
Lonidamine Ubiquinone-binding site ~100% (at 1 mM) 34% (at 1 mM)

Data sourced from biochemical assays on isolated mitochondria. nih.gov

Molecular Mechanisms of Target Organism Resistance Development to Benzanilide-Based Inhibitors

The continued application of fungicides with a specific mode of action, such as benzanilide derivatives that target a single enzyme site, can lead to the development of resistance in fungal populations. apsnet.orgokstate.edu Resistance is a genetic adjustment by the fungus that reduces its sensitivity to the fungicide. okstate.edu

The most common molecular mechanisms of fungicide resistance include:

Target Site Modification : Mutations in the gene encoding the target protein can alter its structure, reducing the binding affinity of the inhibitor. apsnet.orgnih.gov For inhibitors of mitochondrial respiration, such as those targeting Complex II or Complex III, point mutations in the mitochondrial genes encoding subunits of these complexes (e.g., SDHB, SDHC, SDHD for Complex II, or CYTB for Complex III) are a frequent cause of resistance. apsnet.orgnih.gov

Overexpression of the Target Protein : An increase in the production of the target enzyme can effectively dilute the inhibitor's effect. apsnet.org

Metabolic Detoxification : The fungus may develop or enhance enzymatic pathways to break down or modify the fungicide into non-toxic compounds. nih.gov

Active Efflux : Fungi can overexpress membrane transporter proteins, such as ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters, which actively pump the fungicide out of the cell. apsnet.orgnih.gov

For fungicides targeting Complex II, alterations in the inhibitor's structure can affect the sensitivity of mutant strains. plu.mx Interestingly, certain structural modifications can result in compounds that are selectively inhibitory to resistant mutants. For example, a 4'-phenyl analog of o-toluanilide was found to be significantly more active against a carboxin-resistant mutant strain of Ustilago maydis than against the wild-type strain. plu.mx

Studies on the Fungicidal Activity of Benzanilide Derivatives

Benzanilide derivatives have been investigated for their potential as fungicides against a variety of plant pathogenic fungi. google.comgoogle.com Their effectiveness is often linked to their ability to inhibit mitochondrial respiration, as discussed previously. plu.mx

The fungicidal spectrum can be broad or specific, depending on the chemical structure of the derivative. In one study, a series of synthesized benzanilide derivatives were tested against various fungal species. seu.ac.lk The results, measured by the zone of inhibition (ZOI), showed varied efficacy. For example, N-(3,5-bis(trifluoromethyl)phenyl) benzamide (B126) was found to inhibit the growth of Aspergillus spp., while other derivatives were inactive against this species. seu.ac.lk Several compounds in the same study showed activity against Bacillus spp. and Escherichia coli. seu.ac.lk

The development of new fungicidal compounds is an ongoing area of research. For instance, novel N-aryl carbamate (B1207046) derivatives have demonstrated good antifungal activity against pathogens like Magnaporthe grisea and Valsa mali. mdpi.com Similarly, the synthetic amide 2-chloro-N-phenylacetamide has shown antifungal activity against strains of Aspergillus flavus, with its likely mechanism of action being the binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.br

Interactive Table: Fungicidal Activity of Selected Benzanilide Derivatives This table summarizes the inhibitory action of various compounds against different microbial species.

Compound Test Organism Activity (Zone of Inhibition)
1-10 (various benzanilides) Bacillus spp. 6.3-10.3 mm
1-4, 6-8, 10 (various benzanilides) Escherichia coli 6.8-10.1 mm
6 (N-(3,5-bis(trifluoromethyl)phenyl) benzamide) Aspergillus spp. 7.1 mm
All tested benzanilides Trichoderma spp. No inhibition

Data based on the disc diffusion method. seu.ac.lk

Enzymatic Biotransformation and Microbial Metabolism of Benzanilides

The environmental fate of benzanilide derivatives is influenced by their susceptibility to microbial degradation. Certain microorganisms possess enzymes capable of breaking down these complex molecules.

Identification of Specific Microbial Isolates Involved in Benzanilide Biotransformation

Currently, there is a significant gap in the scientific literature regarding the specific microbial isolates involved in the biotransformation of 2'-Chloro-5'-methylbenzanilide. Extensive searches of scholarly databases have not yielded studies that directly identify bacteria, fungi, or other microorganisms capable of degrading this particular chemical compound.

While research on the microbial degradation of structurally related compounds exists, direct extrapolation to this compound is not scientifically rigorous without experimental evidence. The unique combination and positioning of the chloro and methyl functional groups on the benzanilide backbone can significantly influence its susceptibility and the specific enzymatic pathways required for its breakdown.

However, to provide a contextual understanding of how structurally similar molecules are metabolized by microorganisms, the following sections summarize findings for the constituent components of this compound: chloroanilines and methylbenzoates. It is plausible that microorganisms capable of degrading these substances could potentially play a role in the biotransformation of the more complex benzanilide structure.

Microbial Degradation of Chloroanilines

A variety of bacterial strains have been identified that can utilize chloroanilines as a source of carbon and nitrogen. These microorganisms employ specific enzymatic machinery to cleave the aromatic ring and release the chlorine substituent.

Microbial IsolateSubstrateKey Findings
Cellulomonas sp.p-ChloroanilineDegraded 86.5% of the compound in 30 days.
Alcaligenes denitrificansp-ChloroanilineDegraded 81.2% of the compound in 30 days.
Comamonas testosteroni3-Chloroaniline (B41212)Capable of utilizing 3-chloroaniline as a sole source of carbon and nitrogen.
Delftia acidovorans3-ChloroanilineIsolated from a wastewater treatment plant and able to metabolize 3-chloroaniline.
Rhodococcus sp.2-Chloro-4-nitroanilineUtilizes the compound as a sole source of carbon, nitrogen, and energy.

Microbial Degradation of Methylbenzoates

Similarly, certain bacteria have been shown to degrade methyl-substituted benzoic acids. These degradation pathways often involve dioxygenase enzymes that initiate the breakdown of the aromatic ring.

Microbial IsolateSubstrateKey Findings
Pseudomonas cepacia MB22-Methylbenzoic acidThe first microorganism reported to utilize 2-methylbenzoic acid as a sole carbon source. It can also degrade 3-chloro-2-methylbenzoate.

It is important to reiterate that the information presented above pertains to the degradation of simpler, related molecules. Without dedicated research on this compound, the specific microbial isolates and the biochemical pathways involved in its biotransformation remain unknown. Future research is necessary to isolate and characterize microorganisms capable of degrading this compound and to elucidate the enzymatic reactions involved in its breakdown.

Environmental Fate and Degradation Pathways

Biodegradation Studies of Benzanilide (B160483) Compounds

Biodegradation is a primary mechanism for the environmental removal of organic pollutants, transforming them into less harmful substances through microbial activity. nih.gov Aromatic compounds with halogenated functional groups, such as 2'-Chloro-5'-methylbenzanilide, are known to be subject to microbial degradation. nih.gov

While specific studies identifying microbial strains capable of degrading this compound are not prevalent, research on related chlorinated aromatic compounds provides insight into the types of microorganisms likely involved in its breakdown. Bacteria from genera such as Pseudomonas, Burkholderia, and Rhodococcus have been identified as capable of aerobically degrading chlorobenzenes and other halogenated aromatics. nih.govethz.charizona.edu These microorganisms can utilize such compounds as a sole source of carbon and energy. nih.govarizona.edu The ability to degrade these complex molecules often stems from specific enzymatic systems that have evolved to handle xenobiotic compounds. ethz.ch

Table 1: Examples of Microbial Genera Involved in the Degradation of Chlorinated Aromatic Compounds

Microbial Genus Type of Degradation Reference
Pseudomonas Aerobic nih.govarizona.edu
Burkholderia Aerobic nih.govarizona.edu
Rhodococcus Aerobic ethz.ch

Under anaerobic conditions, different microbial consortia are responsible for degradation. For instance, bacteria from the genus Dehalococcoides are implicated in the reductive dehalogenation of higher chlorinated benzenes. nih.govarizona.edu

The aerobic biodegradation of chlorinated aromatic compounds typically begins with an oxidative attack on the benzene (B151609) ring. The initial enzymatic action is often catalyzed by dioxygenases, which introduce two hydroxyl groups to the aromatic ring, leading to the formation of substituted catechols. nih.govarizona.edu For a compound like this compound, this would likely result in the formation of chlorinated and methylated catechol intermediates.

The general pathway involves the conversion of the parent compound to central intermediates, which are then further broken down. unesp.br For chlorinated benzenes, chlorocatechols are key intermediates in the pathway leading to carbon dioxide and chloride. nih.govarizona.edu The complete mineralization of these compounds is confirmed by the stoichiometric release of chloride ions or the conversion of radiolabeled compounds to labeled carbon dioxide. nih.govarizona.edu

Once central intermediates like chlorocatechols are formed, the aromatic ring is cleaved, a critical step in the degradation pathway. This ring-cleavage is typically accomplished via two main routes: ortho-cleavage or meta-cleavage, catalyzed by specific dioxygenase enzymes. unesp.br

Ortho-cleavage: In this pathway, catechol 1,2-dioxygenase cleaves the bond between the two hydroxylated carbons of the catechol ring, leading to the formation of cis,cis-muconate. unesp.br

Meta-cleavage: This route involves catechol 2,3-dioxygenase, which cleaves the bond adjacent to the hydroxyl groups, producing 2-hydroxymuconic semialdehyde. unesp.br

These initial cleavage products are then funneled into central metabolic pathways, such as the Krebs cycle, ultimately leading to the production of cell biomass, carbon dioxide, and water. nih.gov The specific pathway utilized depends on the microbial strain and the structure of the degrading compound.

Photodegradation Mechanisms and Product Identification

Photodegradation, or photolysis, is another significant pathway for the transformation of chemical compounds in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. nih.gov Studies on compounds structurally similar to this compound have shown that UV photolysis leads to the formation of several products through intramolecular reactions.

The UV photolysis of 2′-chloro-4-R-benzanilides in an acetonitrile (B52724) solution under a nitrogen atmosphere results in intramolecular photocyclization, yielding phenanthridinone derivatives (9-R-phenanthridin-6(5)-one) as major products. researchgate.net Other minor products are formed through photoreduction and photo-Fries rearrangement. researchgate.net When the reaction occurs in the presence of water or aqueous sodium hydroxide (B78521), the major product shifts to 2-(4-R-phenyl)-1,3-benzoxazole. researchgate.net

Based on this, the photodegradation of this compound can be expected to produce analogous compounds.

Table 2: Potential Photodegradation Products of this compound

Reaction Condition Major Product Minor Products Reference
Acetonitrile, N₂ atmosphere 9-methyl-phenanthridin-6(5H)-one Photoreduction products, Photo-Fries products researchgate.net

Advanced Analytical Techniques for Environmental Quantification and Metabolite Profiling

To understand the environmental fate of compounds like this compound, sensitive and specific analytical methods are required to detect and quantify the parent compound and its various degradation products at trace levels.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of environmental contaminants and their metabolites. researchgate.net This method offers high sensitivity and selectivity, allowing for the detection of compounds at very low concentrations (ng/L levels) in complex environmental matrices such as water and soil. researchgate.netlcms.cz

The LC component separates the compounds in a sample based on their chemical properties, which simplifies the mass spectra by reducing the number of co-eluting substances. dtu.dk The tandem mass spectrometry (MS/MS) component provides confident identification and quantification by monitoring specific precursor-to-product ion transitions for each target analyte. researchgate.net This makes LC-MS/MS an ideal tool for monitoring the presence of the parent benzanilide compound and for identifying unknown metabolites formed during biodegradation and photodegradation processes. researchgate.netdtu.dk

Optimization of Chromatographic Separation for Benzanilide Compounds and Their Degradates

The accurate detection and quantification of this compound and its potential degradation products in environmental matrices necessitate the development of highly selective and sensitive analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary techniques utilized for the analysis of benzanilide compounds. The optimization of chromatographic separation is crucial to resolve the parent compound from its degradates and other matrix components.

Several key parameters are manipulated to achieve optimal separation in liquid chromatography. These include the choice of the stationary phase (e.g., C18, C8), the composition of the mobile phase (e.g., acetonitrile, methanol, water, and additives like formic acid or ammonium (B1175870) acetate), the flow rate, and the column temperature. For complex environmental samples, gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to achieve better separation of compounds with a wide range of polarities.

Gas chromatography is also a powerful tool for the analysis of thermally stable and volatile benzanilide compounds. Derivatization may sometimes be necessary to improve the volatility and thermal stability of the analytes. The selection of the appropriate GC column (in terms of stationary phase and dimensions) and the optimization of the temperature program are critical for achieving good resolution.

The following interactive data tables illustrate typical starting points and optimization ranges for the chromatographic separation of benzanilide compounds, based on general principles and methods for similar analytes.

Table 1: HPLC Method Parameters for Benzanilide Analysis

ParameterStationary PhaseMobile Phase AMobile Phase BGradient Profile (Time (min), %B)Flow Rate (mL/min)Column Temperature (°C)
Value C18 (e.g., 2.1 x 100 mm, 1.8 µm)Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid0, 10; 10, 90; 12, 90; 12.1, 10; 15, 100.340

Table 2: GC-MS Method Parameters for Benzanilide Analysis

ParameterColumn TypeCarrier GasInlet Temperature (°C)Oven ProgramIon Source Temperature (°C)
Value DB-5ms (30 m x 0.25 mm, 0.25 µm)Helium28080°C (1 min), then 15°C/min to 300°C (5 min)230

It is important to note that these are generalized conditions and that method development and validation are essential for each specific benzanilide compound and its unique degradation products to ensure accurate and reliable results. The use of advanced techniques like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) can offer even greater sensitivity and selectivity for the trace-level analysis of these compounds in complex environmental samples.

Computational Chemistry and Molecular Modeling in Benzanilide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. For 2'-Chloro-5'-methylbenzanilide, these calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps.

Methods like DFT with the B3LYP functional and a 6-311G+(d,p) basis set are commonly employed to obtain accurate predictions of molecular geometries and vibrational spectra. nih.gov Such studies help in understanding the molecule's stability and the distribution of electron density, which is visualized through Molecular Electrostatic Potential (MEP) maps. These maps identify electrophilic and nucleophilic sites, offering predictions about the molecule's reactivity in chemical reactions.

Key Parameters from Quantum Chemical Calculations:

HOMO-LUMO Energy Gap: This is a critical indicator of chemical reactivity and the ability of the molecule to absorb light.

Mulliken Population Analysis: Provides insights into the charge distribution across the atoms in the molecule.

Dipole Moment (µ), Polarizability (α), and Hyperpolarizability (β): These values are essential for assessing the non-linear optical (NLO) properties of the compound.

While specific studies exclusively on this compound are not detailed in the provided search results, the methodologies are well-established. For instance, in related compounds, theoretical calculations have been shown to reproduce experimental structural parameters with high accuracy. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time. These simulations can assess the conformational flexibility and stability of this compound, particularly when interacting with biological macromolecules like proteins.

MD simulations track the movement of atoms and molecules, providing a detailed picture of conformational changes. A key metric in these simulations is the Root Mean Square Deviation (RMSD), which is used to analyze the stability of a ligand-protein complex. A stable RMSD value over the simulation period suggests that the ligand remains securely in the binding site of the target protein. nih.govnih.gov Such simulations are vital for validating the results of molecular docking studies and understanding the dynamic nature of the ligand-receptor interactions.

Although specific MD simulation data for this compound is not available in the search results, the application of this technique to similar benzamide (B126) derivatives has demonstrated its utility in confirming the stability of ligand-protein complexes. researchgate.net

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. nih.govresearchgate.net For example, in studies of related benzamide derivatives, docking simulations have successfully identified key amino acid residues involved in binding and have shown a correlation between docking scores and inhibitory activity. nih.govnanobioletters.com

Typical Outputs of Molecular Docking Studies:

Binding Affinity/Energy (kcal/mol): A lower value indicates a more stable complex.

Interaction Types: Identification of hydrogen bonds, hydrophobic contacts, etc.

Key Residues: The specific amino acids in the receptor's active site that interact with the ligand.

While direct docking studies on this compound are not specified in the search results, the methodology is standard for evaluating the potential biological activity of such compounds.

Predictive Modeling for Structure-Activity Relationships (QSAR) and ADMET Properties

Predictive modeling encompasses Quantitative Structure-Activity Relationship (QSAR) studies and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These in silico methods are essential for optimizing lead compounds in drug discovery.

QSAR: This method aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By analyzing various molecular descriptors (e.g., physicochemical, electronic, steric), QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

ADMET Prediction: Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicity profiles must be assessed. In silico ADMET prediction tools evaluate properties like:

Absorption: Intestinal absorption and cell permeability (e.g., Caco-2).

Distribution: Plasma protein binding and blood-brain barrier penetration.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: The likely pathways of elimination from the body.

Toxicity: Potential for cardiotoxicity, hepatotoxicity, mutagenicity (Ames test), etc.

Studies on related benzamide and benzimidazole (B57391) derivatives have shown that these compounds can have favorable ADMET profiles, often complying with Lipinski's rule of five and showing good solubility and absorption with negligible predicted toxicity. nih.govresearchgate.net These predictive models are crucial for early-stage drug development to filter out compounds with undesirable properties. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2'-Chloro-5'-methylbenzanilide, and what challenges arise during purification?

  • Methodology : Synthesis typically involves coupling a substituted benzoyl chloride with a chlorinated/methylated aniline derivative. For example, reacting 2-chloro-5-methylbenzoic acid with thionyl chloride to generate the acyl chloride, followed by nucleophilic substitution with 4-aminobenzanilide.
  • Purification Challenges : Due to potential side reactions (e.g., incomplete chlorination or methyl group oxidation), column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol is recommended. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the structural identity of this compound confirmed in academic research?

  • Analytical Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d₆) confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl group at δ 2.3 ppm).
  • Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ expected at m/z 261.0795 for C₁₄H₁₃ClN₂O) validates molecular weight.
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming stereoelectronic effects .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard Classification : GHS Category 2 for skin/eye irritation and Category 3 for specific organ toxicity.
  • Safety Measures :

  • Use nitrile gloves, lab coats, and safety goggles.
  • Work under fume hoods to avoid inhalation.
  • Store at 2–8°C in airtight containers to prevent decomposition .

Advanced Research Questions

Q. How does the electronic nature of the chloro and methyl substituents influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : The chloro group acts as an electron-withdrawing meta-director, while the methyl group is electron-donating and ortho/para-directing. This duality complicates regioselectivity in Suzuki-Miyaura couplings.
  • Optimization Strategy : Use Pd(OAc)₂/XPhos catalytic systems with K₂CO₃ in toluene/water to enhance selectivity for the chloro-substituted aryl ring. Computational DFT studies (e.g., Gaussian 16) predict activation barriers for competing pathways .

Q. What contradictions exist in reported biological activity data for this compound derivatives, and how can they be resolved?

  • Data Discrepancies : Some studies report antiproliferative activity against HeLa cells (IC₅₀ = 12 µM), while others show no effect.
  • Resolution Strategies :

  • Verify compound purity (>98% via HPLC).
  • Standardize assay conditions (e.g., cell passage number, incubation time).
  • Explore metabolite formation (e.g., hydrolysis to benzanilide derivatives) using LC-MS/MS .

Q. Which advanced spectroscopic techniques are suitable for detecting trace degradation products of this compound under accelerated stability testing?

  • Techniques :

  • UPLC-QTOF-MS : Identifies degradation products (e.g., dechlorinated or oxidized species) with ppm-level mass accuracy.
  • Solid-State NMR : Monitors polymorphic changes during thermal stress (e.g., 40°C/75% RH for 4 weeks).
    • Key Findings : Hydrolysis of the amide bond under acidic conditions generates 2-chloro-5-methylbenzoic acid, confirmed by spiking with authentic standards .

Q. How can this compound serve as a scaffold for designing kinase inhibitors in medicinal chemistry?

  • Rational Design :

  • The benzanilide core mimics ATP-binding motifs in kinases. Introduce sulfonamide or pyridyl groups at the para-position to enhance binding affinity.
  • Molecular docking (AutoDock Vina) with CDK2 (PDB: 1HCL) predicts hydrogen bonding with Glu81 and hydrophobic interactions with Leu83.
    • Validation : Synthesize derivatives and test via kinase profiling assays (e.g., Eurofins KinaseProfiler™) .

Methodological Guidelines

  • Experimental Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously. Share raw spectral data in supplementary materials .
  • Data Reporting : Include crystallographic CIF files, NMR peak lists, and HR-MS spectra in supporting information to facilitate peer validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2'-Chloro-5'-methylbenzanilide
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Reactant of Route 2
2'-Chloro-5'-methylbenzanilide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.